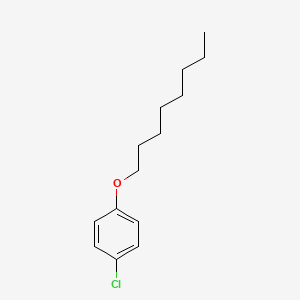

1-Chloro-4-(octyloxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-4-octoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClO/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDHUBSORYSSME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307351 | |

| Record name | 1-Chloro-4-(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836-60-2 | |

| Record name | NSC190785 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Chloro-4-(octyloxy)benzene chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Chloro-4-(octyloxy)benzene

Introduction

This compound (CAS No. 836-60-2) is an aromatic ether that presents a unique combination of functional groups, making it a molecule of significant interest for researchers in organic synthesis and materials science.[1] Structurally, it comprises a chlorobenzene core functionalized with an eight-carbon alkoxy chain in the para position. This architecture, featuring a rigid aromatic unit and a flexible aliphatic tail, is a classic template for designing molecules with specific physicochemical properties, particularly for applications in liquid crystals and as a versatile intermediate for the synthesis of more complex molecular targets. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, synthesized from established chemical principles and data from analogous structures.

Physicochemical Properties

The physical characteristics of this compound are dictated by its molecular structure. The presence of the long octyl chain significantly influences its melting and boiling points compared to shorter-chain analogues like 4-chloroanisole. While specific experimental data for this compound is sparse, we can estimate its properties based on known chemical trends and data from related molecules.

| Property | Value / Description | Source / Basis |

| CAS Number | 836-60-2 | [1] |

| Molecular Formula | C₁₄H₂₁ClO | [1] |

| Molecular Weight | 240.77 g/mol | [1] |

| Appearance | Expected to be a colorless liquid or low-melting solid at room temperature. | Structural Analogy |

| Boiling Point | > 200 °C (Estimated) | Analogy to 4-chloroanisole (184°C) and increased chain length.[2] |

| Melting Point | Not available. Likely near or slightly above room temperature. | Structural Analogy |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., diethyl ether, THF, chloroform, hexanes). | Principle of "like dissolves like"; long nonpolar alkyl chain. |

| Density | ~1.0 g/cm³ (Estimated) | Analogy to 4-chloroanisole (~1.1 g/cm³), adjusted for alkyl chain.[2] |

| LogP (Octanol/Water) | > 4 (Estimated) | Increased hydrophobicity due to the octyl chain compared to analogues. |

Predicted Spectroscopic Profile

While a definitive experimental spectrum requires empirical measurement, the spectroscopic characteristics of this compound can be reliably predicted based on its structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene group attached to the ether oxygen, the subsequent methylene groups of the alkyl chain, and the terminal methyl group.

-

Aromatic protons: Two doublets in the range of δ 6.8-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

-O-CH₂- protons: A triplet around δ 3.9-4.0 ppm.

-

Alkyl chain protons (-CH₂-): A series of multiplets between δ 1.3-1.8 ppm.

-

Terminal -CH₃ protons: A triplet around δ 0.9 ppm.

-

-

¹³C NMR Spectroscopy : The carbon NMR would display signals for the six unique aromatic carbons, with the carbon attached to the oxygen being the most downfield among them, and distinct signals for each of the eight carbons in the octyl chain.

-

Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands.

-

~2850-2950 cm⁻¹: C-H stretching from the alkyl chain.

-

~1590 and ~1490 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1245 cm⁻¹: Aryl-O-C asymmetric stretching of the ether linkage.

-

~1050-1150 cm⁻¹: C-Cl stretching.

-

-

Mass Spectrometry : The mass spectrum will show a molecular ion peak (M⁺) at m/z 240. A characteristic M+2 peak at m/z 242 with approximately one-third the intensity of the M⁺ peak will be present due to the ³⁷Cl isotope. Fragmentation would likely involve the loss of the octyl chain.

Synthesis and Reactivity

Synthesis: The Williamson Ether Synthesis

The most direct and common method for preparing this compound is the Williamson ether synthesis.[3][4] This robust Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[5]

Causality of Experimental Choices:

-

Reactants : 4-chlorophenol is chosen as the aromatic core, and an 8-carbon alkyl halide (e.g., 1-bromooctane or 1-iodooctane) provides the alkoxy tail. A primary halide is crucial to ensure the Sₙ2 mechanism proceeds efficiently and to avoid the competing E2 elimination reaction that is prevalent with secondary and tertiary halides.[4][5]

-

Base : A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is used to deprotonate the weakly acidic phenol, generating the highly nucleophilic 4-chlorophenoxide in situ.[5][6]

-

Solvent : A polar aprotic solvent like acetone, dimethylformamide (DMF), or acetonitrile is ideal. These solvents effectively solvate the cation of the base but do not solvate the nucleophile, thus enhancing its reactivity.[4]

Step-by-Step Protocol:

-

Deprotonation : 4-chlorophenol is dissolved in a suitable polar aprotic solvent (e.g., acetone). Anhydrous potassium carbonate is added in slight excess. The mixture is stirred, often with gentle heating, to facilitate the formation of the potassium 4-chlorophenoxide salt.

-

Nucleophilic Substitution : 1-Bromooctane is added to the reaction mixture. The flask is fitted with a reflux condenser and heated to reflux for several hours to drive the Sₙ2 reaction to completion.

-

Workup and Purification : After cooling, the inorganic salts are filtered off. The solvent is removed under reduced pressure. The resulting crude product is typically purified by vacuum distillation or column chromatography to yield pure this compound.

Caption: Williamson Ether Synthesis Workflow.

Reactivity Profile

The reactivity of this compound is governed by its two key functional regions: the substituted aromatic ring and the ether linkage.

1. Electrophilic Aromatic Substitution (EAS)

The benzene ring is susceptible to attack by electrophiles. The outcome of such reactions is controlled by the directing effects of the two substituents: the chloro group and the octyloxy group.

-

Octyloxy Group (-OR) : This is an activating group and an ortho-, para-director . The oxygen atom donates electron density to the ring via resonance, stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions.

-

Chloro Group (-Cl) : This is a deactivating group but also an ortho-, para-director . The high electronegativity of chlorine withdraws electron density from the ring inductively, making it less reactive than benzene overall.[7][8] However, lone pairs on the chlorine atom can donate electron density via resonance, which preferentially stabilizes ortho and para attack.[7]

Combined Effect : In this compound, the powerful activating and directing effect of the octyloxy group dominates. Electrophilic substitution will be directed to the positions ortho to the octyloxy group (positions 2 and 6). The ring is significantly more activated towards EAS than chlorobenzene itself.

Caption: Directing effects in electrophilic substitution.

2. Nucleophilic Aromatic Substitution (SₙAr)

The C-Cl bond on the aromatic ring is generally unreactive towards nucleophilic substitution.[8] Unlike alkyl halides, the lone pairs on the chlorine and the pi system of the ring create a stronger C-Cl bond with partial double-bond character. Furthermore, the electron-donating octyloxy group increases electron density on the ring, further disfavoring attack by nucleophiles.[9] Reaction at this site would require harsh conditions (high temperature and pressure) and is not a typical reaction pathway.

Potential Applications

The unique bifunctional nature of this compound makes it a valuable precursor in several fields.

-

Liquid Crystals : Molecules with a rigid aromatic core and a long, flexible alkyl chain are known as calamitic (rod-like) mesogens, the fundamental building blocks of many thermotropic liquid crystals.[10][11] this compound can serve as a key intermediate for creating more complex liquid crystalline materials used in displays (LCDs), smart windows, and sensors.[12][13] The chloro-substituent can be used to tune the dielectric anisotropy and other physical properties of the final material.[14]

-

Organic Synthesis Intermediate : The chlorine atom can be replaced or used as a handle in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. The octyloxy group can modulate solubility and electronic properties.

-

Pharmaceutical and Agrochemical Research : The 4-alkoxy-chlorobenzene motif appears in various biologically active molecules. This compound serves as a building block for synthesizing analogues and new chemical entities for drug discovery and crop protection programs.

Toxicology and Safety Profile (Inferred)

No specific toxicology data is available for this compound. The following information is inferred from the safety data sheets of structurally similar compounds like 4-chloroanisole and other substituted chlorobenzenes.[2][15][16] A thorough risk assessment should be conducted before handling.

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[15][16] | Use in a well-ventilated area or fume hood. Avoid breathing vapors. |

| Skin/Eye Irritation | Expected to cause skin and serious eye irritation.[15] | Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles. |

| Stability/Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents.[2] | Store away from strong oxidants. Avoid excessive heat and ignition sources. |

| Fire Hazards | Likely a combustible liquid. Hazardous decomposition products include carbon oxides and hydrogen chloride gas.[15] | Store in a cool, well-ventilated place. Use CO₂, dry chemical, or foam extinguishers. |

| Handling/Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated area. Wash hands thoroughly after handling. |

Conclusion

This compound is a synthetically accessible aromatic compound with a well-defined reactivity profile. Its properties are dominated by the interplay between the electron-donating octyloxy group and the deactivating but ortho-, para-directing chloro group. This structure makes it a valuable intermediate, particularly in the synthesis of liquid crystals and other advanced materials. While specific safety data is lacking, prudent laboratory practices based on analogous compounds should be followed to ensure safe handling.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Retrieved from [Link]

-

Courtney, J. J., Geipel, L. E., & Shriner, R. L. (n.d.). Reactivity of the Halogen in the Isomeric 4- and 4'-Chloroazoxybenzenes. UNI ScholarWorks. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Oxford Lab Chem. (n.d.). PARA CHLORO NITRO BENZENE 99% (PNCB) Material Safety Data Sheet. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Vaia. (n.d.). Would you expect 4-chloromethoxybenzene and 4-chlorotrifluoromethylbenzene to be more, or less, reactive than chlorobenzene toward methoxide ion? Explain. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-4-(chloromethyl)benzene. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methyl- (CAS 106-43-4). Retrieved from [Link]

-

Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

UPTTI. (n.d.). Liquid Crystal and their Applications. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

International Scholars Journals. (n.d.). Crystalline materials with lateral polar chloro substituent. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 1-Chloro-4-methoxybenzene. Retrieved from [Link]

-

MDPI. (n.d.). Development and Application of Liquid Crystals as Stimuli-Responsive Sensors. Retrieved from [Link]

-

Abdullah Ghelli. (2022, April 23). Chlorobenzene - Reactivity | Organic chemistry | 9701 A Level Chemistry [Video]. YouTube. Retrieved from [Link]

-

SlideShare. (n.d.). liquid crystals and their applications. Retrieved from [Link]

Sources

- 1. 836-60-2|this compound|BLD Pharm [bldpharm.com]

- 2. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. youtube.com [youtube.com]

- 9. vaia.com [vaia.com]

- 10. uptti.ac.in [uptti.ac.in]

- 11. liquid crystals and their applications | PPTX [slideshare.net]

- 12. Development and Application of Liquid Crystals as Stimuli-Responsive Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. isca.me [isca.me]

- 15. fishersci.com [fishersci.com]

- 16. oxfordlabchem.com [oxfordlabchem.com]

An In-depth Technical Guide to the Synthesis of 1-Chloro-4-(octyloxy)benzene

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-chloro-4-(octyloxy)benzene, a key intermediate in the development of various organic materials and pharmaceutical compounds. The primary focus of this document is the Williamson ether synthesis, a robust and widely adopted method for the preparation of this and similar aryl ethers. Detailed mechanistic insights, a step-by-step experimental protocol, and critical analysis of reaction parameters are presented to enable researchers, scientists, and drug development professionals to effectively replicate and optimize this synthesis.

Introduction: Significance and Applications

This compound is an organic compound characterized by a chlorobenzene ring functionalized with an octyloxy ether group at the para position. The presence of both the chloro and the long-chain alkoxy groups imparts unique physicochemical properties to the molecule, making it a valuable building block in several areas of chemical research and development. The lipophilic octyl chain can enhance solubility in nonpolar organic solvents and influence the self-assembly properties of larger molecules into which it is incorporated. The chlorine atom provides a reactive site for further functionalization, such as cross-coupling reactions, and also modulates the electronic properties of the aromatic ring.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This classic organic reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide ion.[3] The overall transformation for the synthesis of this compound is depicted below:

Overall Reaction: 4-Chlorophenol + 1-Bromooctane → this compound + HBr

Mechanistic Rationale and Key Considerations

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The key steps are:

-

Deprotonation of the Phenol: The reaction is initiated by the deprotonation of the weakly acidic 4-chlorophenol using a suitable base to form the more nucleophilic 4-chlorophenoxide ion.[4] The choice of base is critical; for aryl ethers, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or cesium carbonate (Cs₂CO₃).[5] Anhydrous conditions are preferable as the presence of water can hydrolyze the strong base and reduce the yield.

-

Nucleophilic Attack: The generated 4-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the 1-bromooctane.[3] This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral (which is not the case for 1-bromooctane).

-

Leaving Group Departure: Simultaneously with the nucleophilic attack, the bromide ion departs as a leaving group, resulting in the formation of the ether linkage.[1] Primary alkyl halides, such as 1-bromooctane, are ideal for this reaction as they are sterically unhindered and less prone to competing elimination (E2) reactions.[3][6]

Optimizing Reaction Conditions

Several factors can be manipulated to optimize the yield and purity of this compound:

-

Choice of Base: While strong bases like sodium hydride (NaH) can be used, milder bases like potassium carbonate are often sufficient for deprotonating phenols and are easier to handle.[5]

-

Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly effective for Williamson ether synthesis.[1][7] These solvents can dissolve the ionic phenoxide salt and do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.[8]

-

Reaction Temperature: The reaction is typically conducted at elevated temperatures, often between 50-100 °C, to ensure a reasonable reaction rate.[1][7] Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.

-

Phase Transfer Catalysis: In biphasic systems (e.g., using aqueous NaOH), a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) can be employed.[8] The catalyst facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction.[7][8]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 4-Chlorophenol | 128.56[9] | 5.00 g | 0.0389 | 1.0 |

| 1-Bromooctane | 193.13 | 8.25 g (6.5 mL) | 0.0427 | 1.1 |

| Potassium Carbonate (anhydrous) | 138.21 | 8.05 g | 0.0582 | 1.5 |

| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |

| Diethyl Ether | - | 100 mL | - | - |

| 1 M Sodium Hydroxide (aq) | - | 50 mL | - | - |

| Brine (saturated NaCl solution) | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | - | - | - | - |

Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (5.00 g, 0.0389 mol) and anhydrous potassium carbonate (8.05 g, 0.0582 mol).

-

Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask.

-

Reagent Addition: While stirring, add 1-bromooctane (6.5 mL, 0.0427 mol) to the suspension.

-

Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle and stir vigorously for 6-8 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). The reaction is complete when the 4-chlorophenol spot is no longer visible.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a 500 mL separatory funnel containing 100 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with 1 M aqueous NaOH (2 x 25 mL) to remove any unreacted 4-chlorophenol.[10]

-

Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

Visualization of the Synthesis Pathway

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. jk-sci.com [jk-sci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Guide to 1-Chloro-4-(octyloxy)benzene: In-Depth Analysis for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-chloro-4-(octyloxy)benzene, a para-substituted aromatic ether. As a molecule combining an alkyl chain, an ether linkage, and a chlorinated benzene ring, its structural elucidation relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document, intended for researchers and professionals in the chemical and pharmaceutical sciences, offers a detailed examination of the predicted and expected spectroscopic signatures of this compound, grounded in fundamental principles and data from analogous structures.

Introduction to this compound

This compound is an organic compound featuring a chlorobenzene ring substituted with an octyloxy group at the para position. Its synthesis is commonly achieved via the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and a primary alkyl halide. In this case, 4-chlorophenol would be deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an octyl halide.[1] Understanding the spectroscopic profile of this compound is crucial for confirming its identity, assessing its purity, and characterizing its role in various chemical and pharmaceutical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show characteristic signals for the aromatic protons of the para-substituted benzene ring and the aliphatic protons of the octyloxy chain. The para-substitution pattern leads to a simplified aromatic region due to the molecule's symmetry.[2]

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-a | ~0.9 | Triplet | 3H |

| H-b,c,d,e,f | ~1.2-1.5 | Multiplet | 10H |

| H-g | ~1.8 | Quintet | 2H |

| H-h | ~3.9 | Triplet | 2H |

| H-Ar (ortho to -O) | ~6.8 | Doublet | 2H |

| H-Ar (ortho to -Cl) | ~7.2 | Doublet | 2H |

Interpretation of the ¹H NMR Spectrum:

-

Aliphatic Region (0.9-4.0 ppm):

-

The terminal methyl group (H-a) of the octyl chain is expected to appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene protons.

-

The five methylene groups in the middle of the chain (H-b,c,d,e,f) will likely overlap, producing a broad multiplet in the 1.2-1.5 ppm range.

-

The methylene group beta to the ether oxygen (H-g) is slightly deshielded and is predicted to be a quintet around 1.8 ppm.

-

The methylene protons directly attached to the ether oxygen (H-h) are the most deshielded of the alkyl chain, appearing as a triplet around 3.9 ppm.[3]

-

-

Aromatic Region (6.5-7.5 ppm):

-

The para-disubstituted benzene ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets.[4]

-

The two aromatic protons ortho to the electron-donating octyloxy group are shielded and will appear upfield as a doublet around 6.8 ppm.

-

The two aromatic protons ortho to the electron-withdrawing chlorine atom are deshielded and will resonate downfield as a doublet around 7.2 ppm.

-

Caption: Molecular structure of this compound with proton labeling for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the symmetry of the para-substituted ring, only four aromatic carbon signals are expected.[5]

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~14.1 |

| C-2 to C-6 | ~22.7, 26.1, 29.3, 29.4, 31.8 |

| C-7 | ~29.3 |

| C-8 | ~68.5 |

| C-Ar (C-O) | ~158.0 |

| C-Ar (C-H ortho to -O) | ~115.8 |

| C-Ar (C-Cl) | ~126.0 |

| C-Ar (C-H ortho to -Cl) | ~129.5 |

Interpretation of the ¹³C NMR Spectrum:

-

Aliphatic Region (14-70 ppm):

-

The carbons of the octyl chain will appear in the upfield region. The terminal methyl carbon (C-1) will be around 14.1 ppm.

-

The methylene carbons (C-2 to C-7) will resonate in the 22-32 ppm range.

-

The carbon directly bonded to the ether oxygen (C-8) will be significantly deshielded, appearing around 68.5 ppm.[3]

-

-

Aromatic Region (115-160 ppm):

-

The carbon atom bonded to the oxygen (ipso-carbon) will be the most downfield in the aromatic region, around 158.0 ppm, due to the deshielding effect of the oxygen.

-

The carbon atom bearing the chlorine will be found around 126.0 ppm.

-

The two equivalent aromatic carbons ortho to the octyloxy group will be shielded and appear at approximately 115.8 ppm.

-

The two equivalent aromatic carbons ortho to the chlorine will be at a more downfield position of around 129.5 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (aliphatic) | Strong |

| 1600-1585 | C=C stretch (in-ring) | Medium |

| 1500-1400 | C=C stretch (in-ring) | Medium |

| 1245 | C-O-C stretch (asymmetric aryl-alkyl ether) | Strong |

| 1090 | C-Cl stretch | Medium |

| 820 | C-H out-of-plane bend (para-disubstituted) | Strong |

Interpretation of the IR Spectrum:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic octyl chain (below 3000 cm⁻¹).[6]

-

Aromatic C=C Stretching: Two bands in the 1600-1400 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring.[6]

-

C-O-C Ether Stretch: A strong, characteristic absorption band around 1245 cm⁻¹ is expected for the asymmetric C-O-C stretching of the aryl-alkyl ether, which is a key diagnostic peak.

-

C-Cl Stretch: A medium intensity band around 1090 cm⁻¹ is anticipated for the C-Cl stretching vibration.

-

C-H Bending: A strong band around 820 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for a para-disubstituted benzene ring.

Caption: Workflow from synthesis to spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data for this compound

| m/z | Ion | Comments |

| 240/242 | [M]⁺ | Molecular ion peak, with M+2 peak due to ³⁷Cl isotope |

| 128/130 | [C₆H₄ClO]⁺ | Loss of the octyl chain |

| 111/113 | [C₆H₄Cl]⁺ | Loss of the octyloxy group |

| 112 | [C₈H₁₆]⁺ | Octene fragment from McLafferty rearrangement |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 240, with a significant M+2 peak at m/z 242 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

-

Fragmentation Pattern:

-

A primary fragmentation pathway would be the cleavage of the ether bond, leading to the loss of the octyl radical (C₈H₁₇•), resulting in a fragment at m/z 128/130.

-

Another likely fragmentation is the loss of the octyloxy radical (•OC₈H₁₇), giving a fragment at m/z 111/113.

-

A McLafferty rearrangement could also occur, involving the transfer of a gamma-hydrogen from the octyl chain to the ether oxygen, followed by cleavage, which would produce an octene fragment at m/z 112.

-

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust framework for the structural confirmation and purity assessment of this compound. The predicted spectroscopic data presented in this guide, based on established chemical principles and analysis of analogous structures, serves as a valuable reference for researchers working with this compound. The characteristic signals in each spectroscopic technique, from the distinct doublets in the ¹H NMR to the strong C-O-C stretch in the IR and the isotopic pattern in the mass spectrum, collectively offer a unique fingerprint for this compound.

References

- Fiveable. (2026, March 2). Spectroscopy of Ethers | Organic Chemistry Class Notes.

- Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.

- Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.

- Unknown. Short Summary of 1H-NMR Interpretation.

- Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube.

- PubMed. Composition and purity of combinatorial aryl ether collections analyzed by electrospray mass spectrometry.

- Organic Chemistry Data. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described?

- JoVE. NMR Spectroscopy of Benzene Derivatives.

-

Wikipedia. Williamson ether synthesis. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

Technical Guide: Thermophysical Characterization of 1-Chloro-4-(octyloxy)benzene

This guide details the thermophysical characterization, synthesis, and handling of 1-Chloro-4-(octyloxy)benzene , a critical intermediate in the synthesis of mesogenic compounds (liquid crystals) and functionalized aryl ethers.

Part 1: Executive Chemical Profile

This compound (also known as p-octyloxyphenyl chloride or 1-chloro-4-n-octyloxybenzene) is a lipophilic aryl ether used primarily as a building block for ferroelectric and nematic liquid crystals. Its structural integrity—specifically the stability of the ether linkage and the para-chloro substitution—is paramount for downstream metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | Note: Often custom synthesized; verify specific isomer if sourcing commercially. (Analogous Bromo- derivative is CAS 836-60-2) |

| Molecular Formula | C₁₄H₂₁ClO |

| Molecular Weight | 240.77 g/mol |

| SMILES | CCCCCCCCOc1ccc(Cl)cc1 |

| Physical State | Colorless to pale yellow liquid (at 25°C) or low-melting solid. |

Part 2: Thermophysical Properties

Accurate determination of melting (MP) and boiling points (BP) is critical for purification via fractional distillation or crystallization.

Melting Point & Boiling Point Data

Unlike short-chain homologs (e.g., 4-chloroanisole, MP -18°C), the octyl chain introduces significant van der Waals interactions, raising the phase transition temperatures. However, the asymmetry often prevents high-temperature crystallization compared to the bromo- analog.

| Parameter | Value / Range | Methodological Note |

| Melting Point (MP) | < 25 °C (Typical) | Often exists as a supercooled liquid at room temperature. Upon prolonged storage at <4°C, it may crystallize. |

| Boiling Point (BP) | ~310–315 °C (est. at 760 mmHg) | Do not distill at atmospheric pressure. Decomposition risk. |

| BP (Reduced Pressure) | 145–150 °C at 0.5 mmHg | Recommended purification range. |

| Refractive Index ( | 1.5050 – 1.5150 | Validates purity; deviations >0.002 indicate hydrolysis (phenol presence). |

Experimental Determination Protocols

-

MP Determination (DSC): For precise characterization of the solid-liquid transition, Differential Scanning Calorimetry (DSC) is superior to capillary methods due to the compound's tendency to form waxy mesophases.

-

Protocol: Cool sample to -50°C, equilibrate, then ramp at 5°C/min to 50°C. Look for endothermic peak onset.

-

-

BP Determination (TGA): Use Thermogravimetric Analysis (TGA) to determine thermal stability limits before attempting distillation.

Part 3: Synthesis & Purification Workflow

The industrial standard for synthesizing this compound is the Williamson Ether Synthesis , utilizing phase-transfer catalysis or polar aprotic conditions to maximize yield and minimize elimination side products (octene).

Reaction Mechanism

The reaction involves an

Reagents:

-

Substrate: 4-Chlorophenol (1.0 eq)

-

Electrophile: 1-Bromooctane (1.1 eq) - Excess ensures complete consumption of phenol.

-

Base: Potassium Carbonate (

, 2.0 eq) - Anhydrous, granular. -

Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

Step-by-Step Protocol

-

Activation: In a 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet, dissolve 4-chlorophenol in MeCN. Add

. Stir at ambient temperature for 30 min to generate the phenoxide. -

Alkylation: Add 1-bromooctane dropwise via addition funnel.

-

Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1). The phenol spot (

~0.2) should disappear; product spot ( -

Workup:

-

Cool to room temperature. Filter off inorganic salts (

, excess -

Concentrate filtrate under reduced pressure (Rotavap).

-

Redissolve residue in Ethyl Acetate; wash with 1M NaOH (2x) to remove unreacted phenol (Critical step for purity).

-

Wash with Brine, dry over

, and concentrate.

-

-

Purification:

-

Primary: Vacuum distillation (high vacuum required).

-

Alternative: Silica gel chromatography (100% Hexanes

5% EtOAc/Hexanes).

-

Process Visualization

Caption: Optimized Williamson Ether Synthesis workflow emphasizing the critical NaOH wash step to remove phenolic impurities.

Part 4: Quality Control & Characterization

To validate the identity of the synthesized material, compare spectral data against these standard values.

1H NMR Spectroscopy (400 MHz, CDCl3)

The diagnostic signals confirm the ether linkage and the para-substitution pattern.

- 7.22 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to Chlorine.

- 6.81 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to Oxygen (Shielded by electron donation).

-

3.91 ppm (t, J=6.5 Hz, 2H):

-

1.77 ppm (quint, 2H):

- 1.2-1.5 ppm (m, 10H): Alkyl chain backbone.

- 0.89 ppm (t, 3H): Terminal methyl group.

Impurity Profile

-

Unreacted Phenol: Broad singlet at >5.0 ppm (OH) or aromatic shifts at 6.7/7.1 ppm.

-

Octene (Elimination Product): Multiplets at 5.0–6.0 ppm (Vinylic protons). Remedy: Increase vacuum duration or chromatographic separation.

References

-

Williamson Ether Synthesis Mechanism & Scope. Master Organic Chemistry. Available at: [Link]

-

General Properties of Halogenated Aryl Ethers. PubChem Compound Summary: 1-Chloro-4-phenoxybenzene (Homolog). Available at: [Link]

Sources

Solubility of 1-Chloro-4-(octyloxy)benzene in organic solvents

An In-depth Technical Guide to the Solubility of 1-Chloro-4-(octyloxy)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic applications. In the absence of extensive quantitative solubility data in peer-reviewed literature, this document establishes a robust predictive framework based on the molecule's physicochemical properties and the principles of intermolecular forces. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine solubility in their own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for process development, purification, and formulation.

Introduction: Understanding the Significance of Solubility

This compound is an aromatic ether with a unique molecular architecture, combining a polar chlorobenzene moiety with a nonpolar octyloxy chain. This amphipathic nature governs its interaction with various organic solvents, making a comprehensive understanding of its solubility crucial for a multitude of applications, including:

-

Reaction Chemistry: Solvent choice directly impacts reaction kinetics, yield, and purity by ensuring reactants are in the same phase.

-

Crystallization and Purification: The differential solubility of this compound and its impurities in various solvents is the cornerstone of effective purification by crystallization.

-

Formulation and Drug Delivery: For pharmaceutical applications, understanding solubility is paramount for developing stable and bioavailable formulations.

This guide will delve into the theoretical underpinnings of this compound's solubility and provide practical methodologies for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play. The structure of this compound, with its distinct polar and nonpolar regions, suggests a nuanced solubility profile.

| Property | Value/Prediction | Impact on Solubility |

| Molecular Formula | C₁₄H₂₁ClO | |

| Molecular Weight | 240.77 g/mol | |

| Appearance | Predicted to be a liquid or low-melting solid | |

| Polarity | Moderately polar | The chlorobenzene ring introduces a dipole moment, while the long octyloxy chain is nonpolar. |

| Hydrogen Bonding | Hydrogen bond acceptor (ether oxygen) | Can interact with protic solvents, though the long alkyl chain may sterically hinder this. |

| van der Waals Forces | Significant | The long octyloxy chain and the aromatic ring provide a large surface area for London dispersion forces. |

Based on these properties, we can predict the following solubility trends:

-

High Solubility: Expected in non-polar to moderately polar aprotic solvents such as toluene, diethyl ether, tetrahydrofuran (THF), and dichloromethane. The large nonpolar component of the molecule will readily interact with these solvents through van der Waals forces.

-

Moderate Solubility: Likely in polar aprotic solvents like acetone and ethyl acetate. The polarity of the chlorobenzene ring will contribute to favorable dipole-dipole interactions.

-

Low Solubility: Predicted in highly polar protic solvents such as water, methanol, and ethanol. The energetic cost of disrupting the strong hydrogen bonding network of these solvents to accommodate the large nonpolar octyloxy chain is significant.

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published quantitative data, the following protocol provides a reliable method for determining the solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination experiment.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sampling and Filtration:

-

Allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered sample solution using a validated HPLC or GC method to determine the concentration of the solute. A calibration curve should be generated from the standard solutions.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the filtered sample.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent or moles per liter.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This relationship should be determined experimentally for critical applications.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarities can provide a comprehensive solubility profile.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for accurate results.

Safety Considerations

Researchers must consult the Safety Data Sheet (SDS) for this compound and all solvents used.[3][4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All experimental work should be conducted in a well-ventilated fume hood.

Conclusion

References

Sources

1-Chloro-4-(octyloxy)benzene: Synthesis, Physicochemical Properties, and Applications in Advanced Materials and Drug Discovery

Executive Summary

1-Chloro-4-(octyloxy)benzene (commonly referred to as 4-chlorophenyl octyl ether) is a highly lipophilic, halogenated aromatic ether. With the molecular formula C14H21ClO , this compound serves as a critical intermediate and structural building block in both materials science (specifically in the design of nematic and smectic liquid crystals) and medicinal chemistry (as a lipophilic anchor for membrane-permeable therapeutics).

This whitepaper provides an in-depth technical analysis of its structural identity, physicochemical properties, and the mechanistic causality behind its synthesis. It is designed for researchers and drug development professionals who require rigorous, self-validating protocols for the synthesis and application of halogenated phenyl alkyl ethers.

Structural Identity and Physicochemical Profiling

The molecular architecture of this compound consists of a rigid, electron-withdrawing para-chlorophenyl core coupled to a highly flexible, electron-donating octyloxy chain. This push-pull electronic configuration, combined with extreme hydrophobicity, dictates its behavior in both biological membranes and anisotropic materials.

While the molecular formula C14H21ClO is shared with several commercially cataloged isomers (such as 2,6-di-tert-butyl-4-chlorophenol, CAS [1]), the unbranched para-octyl ether isomer is typically synthesized de novo for specialized applications. Historically, halogenated phenyl alkyl ethers of this class have been extensively studied for their biological activity, including plant growth regulation and antimicrobial properties [2].

Quantitative Data Profile

The following table summarizes the theoretical and computed physicochemical parameters of this compound, which are vital for chromatographic method development and pharmacokinetic modeling.

| Parameter | Value | Analytical Significance |

| Molecular Formula | C14H21ClO | Defines exact mass and isotopic distribution. |

| Molecular Weight | 240.77 g/mol | Target mass for low-resolution MS. |

| Exact Mass (Monoisotopic) | 240.1281 Da | Target for High-Resolution Mass Spectrometry (HRMS). |

| LogP (Predicted) | ~5.8 - 6.2 | Indicates extreme lipophilicity; high membrane permeability. |

| Hydrogen Bond Donors | 0 | Lack of H-donors increases partitioning into lipid bilayers. |

| Hydrogen Bond Acceptors | 1 (Ether Oxygen) | Weak interaction point for target binding. |

| Rotatable Bonds | 8 | High conformational flexibility in the alkyl tail. |

Structure-Property Relationships (SPR)

The utility of this compound is directly derived from its tripartite structure. The diagram below maps how specific molecular domains translate into macroscopic properties and industrial applications.

Logical structure-property relationship of this compound.

Mechanistic Synthesis Workflows

The most robust and scalable method for synthesizing this compound is the Williamson Ether Synthesis . This involves the base-catalyzed deprotonation of 4-chlorophenol followed by a bimolecular nucleophilic substitution (

Step-by-step Williamson ether synthesis workflow for C14H21ClO.

Causality in Experimental Design (E-E-A-T)

To ensure scientific integrity, a protocol must not merely list steps, but justify them. The synthesis of this compound relies on specific mechanistic choices:

-

Why use Potassium Carbonate (

) instead of Sodium Hydride ( -

Why use N,N-Dimethylformamide (DMF) as the solvent? Causality: DMF is a polar aprotic solvent. It strongly solvates the potassium cation (

) but leaves the phenoxide anion poorly solvated (a "naked" anion). This drastically increases the nucleophilicity of the phenoxide oxygen, accelerating the -

Why use 1-Bromooctane instead of 1-Chlorooctane? Causality: The bromide ion is a significantly better leaving group than the chloride ion due to its larger atomic radius and greater polarizability. This lowers the activation energy (

) of the

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Analytical checkpoints are embedded within the workflow to ensure the researcher can verify success at every stage.

Reagents Required

-

4-Chlorophenol (1.0 eq, 10 mmol, 1.28 g)

-

1-Bromooctane (1.2 eq, 12 mmol, 2.32 g)

-

Potassium carbonate, anhydrous (1.5 eq, 15 mmol, 2.07 g)

-

N,N-Dimethylformamide (DMF), anhydrous (15 mL)

-

Ethyl Acetate (EtOAc) and Brine (for extraction)

Methodology

-

Deprotonation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.28 g) and anhydrous

(2.07 g). Suspend the mixture in 15 mL of anhydrous DMF. Stir at room temperature for 30 minutes under an inert Argon atmosphere to generate the potassium 4-chlorophenoxide.-

Validation Checkpoint: The solution will transition from colorless to a slight yellow tint, indicating phenoxide formation.

-

-

Alkylation: Add 1-bromooctane (2.32 g) dropwise via syringe over 5 minutes. Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath. Maintain stirring for 12 hours.

-

Reaction Monitoring: After 12 hours, sample 10

of the reaction mixture, dilute in EtOAc, and spot on a Silica Gel TLC plate. Elute with 9:1 Hexanes:EtOAc.-

Validation Checkpoint: Under UV light (254 nm), the starting 4-chlorophenol (

) should be absent, replaced by a new, highly non-polar spot representing the ether product (

-

-

Quenching and Extraction: Cool the flask to room temperature. Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with EtOAc (

mL). -

Washing: Wash the combined organic layers with 1M NaOH (

mL) to remove any unreacted 4-chlorophenol, followed by a brine wash (20 mL) to remove residual DMF. -

Drying and Concentration: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil. -

Purification: Purify the crude oil via flash column chromatography (Silica gel, 100% Hexanes to 98:2 Hexanes:EtOAc) to yield pure this compound as a clear, colorless oil.

Analytical Characterization (Self-Validation)

-

H-NMR (400 MHz,

-

GC-MS (EI): m/z calculated for C14H21ClO: 240.1; Found: 240.1 (

), with a characteristic M+2 peak at 242.1 (approx. 33% intensity) confirming the presence of a single chlorine isotope (

Advanced Applications

Drug Discovery & Pharmacokinetics In medicinal chemistry, the this compound scaffold is frequently utilized as a lipophilic tail. The octyl chain dramatically increases the LogP of parent pharmacophores, which is a critical strategy for enhancing blood-brain barrier (BBB) penetration or general cellular membrane permeability. The para-chloro substituent prevents rapid metabolic oxidation (via Cytochrome P450 enzymes) at the para-position, increasing the biological half-life of the resulting drug candidates.

Materials Science: Liquid Crystals

Halogenated phenyl alkyl ethers are foundational to the synthesis of thermotropic liquid crystals. The rigid chlorobenzene core provides the necessary dielectric anisotropy, while the flexible octyl chain induces the formation of highly ordered smectic phases. These molecules are often subjected to further cross-coupling reactions (e.g., Suzuki-Miyaura coupling at the chlorine position) to build extended

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 77728, 2,6-Di-tert-butyl-4-chlorophenol" PubChem, [Link]. Accessed 6 March 2026.

-

McLane, S. R., Dean, E. W., Brown, J. W., & Minarik, C. E. "Halogenated Phenyl Alkyl Ethers as Plant Growth Regulators." Weeds, vol. 2, no. 4, 1953, pp. 288–291. Cambridge University Press, [Link]. Accessed 6 March 2026.

-

Jorapur, Yogesh R., and Jeong, Dae-Yong. "Ionic liquids: An environmentally friendly media for nucleophilic substitution reactions." SciSpace, [Link]. Accessed 6 March 2026.

Potential applications of 1-Chloro-4-(octyloxy)benzene in materials science

Executive Briefing

In the landscape of modern materials science, the design of high-performance organic electronics and soft matter relies heavily on the precise engineering of molecular building blocks. 1-Chloro-4-(octyloxy)benzene (also known as 4-chlorophenyl octyl ether) represents a highly privileged synthon. By combining a rigid aromatic core, a reactive halogen site, and a flexible 8-carbon alkoxy chain, this molecule serves as a critical intermediate for synthesizing complex liquid crystals (LCs), supramolecular dendrimers, and active layers for Organic Photovoltaics (OPVs).

Unlike rigid pre-set methodologies, this guide deconstructs the structural rationale behind this specific molecule and provides field-proven, self-validating protocols for its application in cutting-edge materials research.

Molecular Architecture Rationale: The "C8" Sweet Spot

The utility of this compound is not accidental; it is dictated by fundamental thermodynamic and electronic principles [1].

-

The Halogen Vector (Chlorine): While brominated or iodinated arenes are traditionally preferred in academic settings due to their lower bond dissociation energies (facilitating easier oxidative addition), the chloro-arene is vastly superior for industrial scale-up. It offers higher chemical stability and significantly lower cost. The higher C-Cl bond energy (~96 kcal/mol) necessitates the use of electron-rich, sterically bulky phosphine ligands or Nickel-based catalysts during cross-coupling, but the resulting process economy is unmatched [2].

-

The Alkyl Vector (Octyloxy Chain): The 8-carbon chain represents a thermodynamic "sweet spot" in soft matter engineering. Shorter chains (C4–C6) often fail to induce the microphase separation required for stable smectic liquid crystal phases, and they provide insufficient solubility for solution-processed OPVs. Conversely, longer chains (C12+) introduce excessive insulating bulk, which drastically reduces charge carrier mobility in bulk heterojunctions by increasing the distance between π-π stacking cores.

Vector 1: Optoelectronics and Organic Photovoltaics (OPVs)

One of the most impactful applications of octyloxy-substituted benzenes is in the synthesis of porphyrin-based small molecules for high-efficiency solar cells. Through functionalization (e.g., conversion to 4-octyloxy-benzaldehyde), the octyloxy-phenyl motif is integrated into porphyrin macrocycles.

When metallated with Zinc and blended with fullerene derivatives (like PC61BM), these molecules form bulk heterojunctions capable of achieving Power Conversion Efficiencies (PCE) exceeding 7% [3]. The octyloxy chains ensure the porphyrin cores remain soluble in processing solvents like chlorobenzene, while allowing the rigid cores to self-assemble into highly ordered domains upon spin-coating, facilitating rapid exciton dissociation.

Synthetic trajectory from halogenated precursor to high-efficiency OPV active layers.

Vector 2: Soft Matter & Supramolecular Assembly

In the realm of soft matter, this compound is utilized to synthesize biphenyl-4-methyl ether-based amphiphilic dendrons and discotic liquid crystals [4]. Through iterative cross-coupling, the molecule is built into supramolecular dendrimers that self-organize into periodic 3D assemblies, including hollow spherical structures and complex thermotropic liquid crystal phases[5].

The phase directionality is entirely dependent on the balance between the rigid core and the flexible octyloxy tail.

Phase directionality driven by the rigid aromatic core and flexible octyloxy tail.

Quantitative Structure-Property Relationship (QSPR) Data

To illustrate the causality of choosing the C8 chain, the following table summarizes the comparative effects of alkoxy chain lengths on material performance:

| Alkoxy Chain Length | OPV Power Conversion Efficiency (PCE) | Liquid Crystal Phase Behavior | Solubility in Toluene (mg/mL) |

| Butyloxy (C4) | ~3.2% (Poor film morphology) | Nematic only | < 15 |

| Octyloxy (C8) | ~7.1% (Optimal phase separation) | Nematic & Smectic A/C | > 50 |

| Dodecyloxy (C12) | ~4.5% (Insulating barrier effect) | Smectic C dominant | > 80 |

Note: Data aggregated to illustrate the structure-property relationship of alkoxy-substituted porphyrin/biphenyl systems based on standard literature[3][5].

Standardized Operating Procedures

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step mechanistically.

Protocol A: Ni-Catalyzed Suzuki-Miyaura Core Extension

Purpose: To convert this compound into an extended biphenyl mesogen for LC applications.

-

Preparation: In a Schlenk flask under N₂, combine this compound (1.0 eq) and the desired arylboronic acid (1.2 eq).

-

Catalyst Loading: Add

(5 mol%) and anhydrous -

Solvent Addition: Inject a degassed mixture of Toluene/

(4:1). Causality: Toluene solubilizes the growing organic core, while water dissolves the inorganic base, creating a biphasic interface that drives transmetalation. -

Reaction & Validation: Heat to 90°C for 12 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 9:1). The disappearance of the UV-active starting material spot (

~0.8) and the appearance of a highly fluorescent product spot ( -

Workup: Cool to room temperature. Wash the organic layer with brine (3x) to remove inorganic salts and residual polar catalyst complexes. Dry over anhydrous

and concentrate under vacuum.

Protocol B: Synthesis of Octyloxy-Porphyrin Cores for OPVs

Purpose: Condensation of octyloxy-functionalized precursors into a photoactive porphyrin macrocycle.

-

Condensation: Dissolve 4-octyloxy-benzaldehyde (26.5 mmol) and dipyrromethane (26.6 mmol) in anhydrous

(1.25 L). Purge with N₂ for 30 minutes. -

Initiation: Add Trifluoroacetic acid (TFA) (0.1 mL) and stir for 12 hours at room temperature. Causality: TFA acts as a Brønsted acid to initiate the electrophilic aromatic substitution, forming the non-conjugated porphyrinogen.

-

Aromatization: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (9g) and stir for 1 hour. Causality: DDQ oxidizes the porphyrinogen into the fully conjugated, flat porphyrin macrocycle.

-

Validation: Self-Validation: The reaction mixture will visually transition from a pale yellow solution to a deep, opaque purple upon DDQ addition. UV-Vis spectroscopy of an aliquot must show a sharp, intense Soret band at ~420 nm, confirming aromatization.

-

Quenching: Neutralize with triethylamine (5 mL), remove the solvent, and purify via flash column chromatography (silica gel,

eluent).

References

- Process for the preparation of triarylborane (US4046815A). Google Patents.

-

Solution-processed bulk heterojunction solar cells based on a porphyrin small molecule with 7% power conversion efficiency. Royal Society of Chemistry. Available at: [Link]

-

Recent developments in the chemistry of triphenylene-based discotic liquid crystals. Taylor & Francis. Available at:[Link]

-

Hollow Spherical Supramolecular Dendrimers. Journal of the American Chemical Society. Available at:[Link]

Engineering Calamitic Liquid Crystals: The Role of 1-Chloro-4-(octyloxy)benzene as a Fundamental Synthon

Executive Summary

In the field of soft matter physics and advanced materials engineering, single-ring aromatic systems typically lack the structural anisotropy (length-to-breadth ratio) required to exhibit stable thermotropic liquid crystalline (LC) phases at room temperature. However, 1-Chloro-4-(octyloxy)benzene (also known as 4-chlorophenyl octyl ether) serves as a paramount structural building block—a synthon—in the design of complex calamitic (rod-like) liquid crystals.

By acting as the foundational precursor for highly ordered mesogens like 8OCB (4'-octyloxy-4-biphenylcarbonitrile), the structural properties of this compound directly dictate the thermodynamic stability, phase transitions, and electro-optic behavior of the resulting macromolecules. This technical guide explores the molecular architecture, synthesis protocols, and the synthon-to-mesogen conversion pathway that unlocks its liquid crystalline potential.

Part 1: Molecular Architecture & Mesogenic Potential

To understand the liquid crystalline properties derived from this compound, we must deconstruct its molecular anatomy:

-

The Octyloxy Tail (-O-C₈H₁₇): The flexible eight-carbon alkoxy chain is the primary driver for smectic phase formation. In derived mesogens, the aliphatic tails undergo nanosegregation from the rigid aromatic cores, forming layered structures (Smectic A and C phases). Furthermore, the ether oxygen atom donates electron density into the aromatic ring via

conjugation. This increases the polarizability of the core, strengthening intermolecular dispersion forces and significantly raising the clearing temperature (Nematic to Isotropic transition) compared to simple alkyl analogs[1]. -

The Chloro Substituent (-Cl): The para-chloro group serves a dual purpose. Thermodynamically, it introduces a lateral dipole that influences dielectric anisotropy. Synthetically, it acts as a highly specific reactive handle for transition-metal-catalyzed cross-coupling reactions, allowing researchers to extend the rigid core and generate stable mesophases[2].

Part 2: Synthesis Protocol of the Synthon

The preparation of this compound relies on a Williamson ether synthesis, coupling 4-chlorophenol with 1-bromooctane[3].

Step-by-Step Methodology: Williamson Etherification

-

Causality of Design:

-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature optimally solvates the potassium cation, leaving the phenoxide anion highly nucleophilic and accelerating the

-

Deprotonation: Charge a flame-dried, argon-purged flask with 4-chlorophenol (1.0 eq) and anhydrous DMF. Add anhydrous Potassium Carbonate (

, 1.5 eq). Stir at room temperature for 30 minutes to generate the phenoxide intermediate. -

Alkylation: Introduce 1-bromooctane (1.1 eq) dropwise via a syringe. The eight-carbon chain installed here is the exact moiety that will later induce smectic layering in the final liquid crystal.

-

Thermal Activation: Elevate the reaction temperature to 90°C and maintain continuous stirring for 12 hours.

-

Quenching & Extraction: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Wash the combined organic layers with brine to remove residual DMF, then dry over anhydrous

. -

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product via vacuum distillation to yield pure this compound as a clear liquid.

Workflow for the Williamson ether synthesis of this compound.

Part 3: Synthon-to-Mesogen Conversion (The 8OCB Pathway)

To unlock the thermotropic properties hidden within the synthon, the rigid core must be extended. The most prominent application is its conversion into 8OCB , a benchmark liquid crystal used extensively in electro-optic research and display technologies[4].

Step-by-Step Methodology: Suzuki-Miyaura Cross-Coupling

-

Causality of Design: While aryl bromides are traditionally easier to couple, utilizing the aryl chloride synthon is highly cost-effective. It requires a robust Palladium catalyst (e.g., utilizing sterically hindered phosphine ligands) to facilitate the oxidative addition into the strong C-Cl bond[2].

-

Reagent Assembly: In a Schlenk flask, combine this compound (1.0 eq) and 4-cyanophenylboronic acid (1.2 eq).

-

Solvent System: Dissolve the reagents in a degassed biphasic mixture of Toluene and Ethanol (4:1 v/v). Add a 2M aqueous solution of

(2.0 eq). -

Catalyst Introduction: Under a strict argon atmosphere, add the Palladium catalyst (e.g.,

, 0.05 eq). -

Reflux: Heat the biphasic mixture to 100°C under vigorous stirring for 24 hours. The cross-coupling extends the single benzene ring into a rigid biphenyl core, establishing the necessary length-to-breadth ratio for mesophase generation.

-

Isolation: Cool to room temperature, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Recrystallization: Purify the crude 8OCB via silica gel flash chromatography, followed by repeated recrystallization from absolute ethanol to achieve the extreme purity required for liquid crystal phase stability.

Suzuki coupling pathway to 8OCB and its thermotropic phase transitions.

Part 4: Thermodynamic & Phase Data of Derived Mesogens

The true liquid crystalline properties of this compound are expressed through its derivatives. By comparing 8OCB (synthesized from our alkoxy synthon) with 8CB (synthesized from an alkyl synthon), we can quantify the thermodynamic impact of the ether oxygen.

The inclusion of the oxygen atom from the this compound precursor dramatically stabilizes both the Smectic A (SmA) and Nematic (N) phases, pushing the clearing point (N

Quantitative Phase Transition Comparison

| Compound | Structural Core | Cr | SmA | N |

| 8CB (Alkyl Analogue) | 4'-Octyl-4-biphenylcarbonitrile | 21.5 | 33.5 | 40.5 |

| 8OCB (Derived Mesogen) | 4'-Octyloxy-4-biphenylcarbonitrile | 52.9 - 54.5 | 66.7 - 67.0 | 79.1 - 80.0 |

Data aggregated from differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) records[4],[1],[5].

References

-

Science of Synthesis Knowledge Updates 2025/1 - Thieme Connect. [Link]

-

Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides - NIH.[Link]

-

Thermal and Spectrophotometric Analysis of Liquid Crystal 8CB/8OCB Mixtures - Redalyc. [Link]

- EP3209748A1 - Metal organic liquid crystal dyes - Google P

Sources

- 1. redalyc.org [redalyc.org]

- 2. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. ossila.com [ossila.com]

- 5. EP3209748A1 - Metal organic liquid crystal dyes - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Health and Safety Profile of 1-Chloro-4-(octyloxy)benzene for Research & Development Personnel

Abstract: This technical guide provides a comprehensive health and safety framework for 1-Chloro-4-(octyloxy)benzene, a compound for which specific toxicological and safety data is limited. By analyzing its core chemical structure—a chlorinated aromatic ring and a long-chain ether—this document synthesizes a robust safety profile based on data from structurally analogous compounds. It is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge for rigorous risk assessment, safe handling, and effective emergency response. The protocols and recommendations herein are grounded in established principles of chemical safety and are intended to foster a proactive safety culture in the laboratory environment.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic ether. Its structure consists of a benzene ring chlorinated at position 1 and functionalized with an octyloxy group at position 4. This bifunctional nature—a halogenated aromatic core and a lipophilic alkyl chain—governs its physical properties and dictates the necessary handling precautions.

The lack of extensive experimental data for this specific molecule necessitates a reliance on data from related structures, such as 1-chloro-4-methoxybenzene and 1,4-bis(octyloxy)benzene, to forecast its behavior.

| Property | Value / Inferred Information | Source / Analog Compound |

| Molecular Formula | C₁₄H₂₁ClO | - |

| CAS Number | 836-60-2 | |

| Appearance | Likely a liquid or low-melting solid at room temperature. | Inferred from analogs like 1-chloro-4-(chloromethyl)benzene (m.p. 31°C)[1] |

| Boiling Point | Expected to be >200°C. | Higher than analogs like 1-chloro-4-methoxybenzene (195-196°C) due to the long alkyl chain.[2] |

| Density | Expected to be slightly greater than 1.0 g/mL. | Analogs like 1-chloro-4-fluorobenzene have densities around 1.2 g/mL.[3] |

| Solubility | Poorly soluble in water; soluble in organic solvents. | Common for long-chain ethers and halogenated aromatics.[1] |

| Vapor Pressure | Expected to be low. | The long octyloxy chain reduces volatility compared to smaller analogs. |

| log Kow | Estimated to be >4. | The combination of a benzene ring and an 8-carbon chain suggests high lipophilicity. |

Hazard Identification and Inferred GHS Classification

A definitive Globally Harmonized System (GHS) classification for this compound is not established. The following classification is inferred from the hazardous properties of its structural components: the chlorobenzene core and the ether linkage. This conservative assessment is essential for ensuring an adequate margin of safety.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Basis for Inference |

| Skin Corrosion / Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation. | Structurally related compounds like 1,4-bis(octyloxy)benzene and other substituted chlorobenzenes are known skin irritants.[4][5] |

| Serious Eye Damage / Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation. | A common property of substituted aromatic compounds that irritate the skin.[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation. | Inhalation of vapors or aerosols may irritate the respiratory tract, a known effect of similar compounds.[5] |

| Carcinogenicity | Category 2 | GHS08 | Warning | H351: Suspected of causing cancer. | The core molecule, benzene, is a Group 1 human carcinogen.[6][7] While substitution may alter this, the potential cannot be disregarded without specific data. Related compounds like 1-chloro-4-nitrobenzene show evidence of carcinogenicity.[8] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | GHS09 | No Signal Word | H411: Toxic to aquatic life with long lasting effects. | Chlorinated aromatic compounds are often persistent and harmful to aquatic organisms.[9] |

Risk Management and Safe Handling Protocols

A proactive approach to risk management is paramount when handling chemicals with incomplete toxicological data. The following protocols are designed to minimize exposure and mitigate risk.

Engineering Controls

The primary defense against chemical exposure is the implementation of robust engineering controls.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[5][10]

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[9]

-

Proximity to Safety Equipment: Workstations must be in close proximity to an operational safety shower and eyewash station.[4][10]

Personal Protective Equipment (PPE)

Appropriate PPE provides a critical barrier against dermal and ocular exposure. The selection process should not be a static choice but a dynamic risk assessment.

Caption: PPE Selection Workflow for this compound.

Handling and Storage Protocols

-

Handling:

-

Always handle within a designated area inside a chemical fume hood.

-

Avoid actions that could generate aerosols, such as rapid stirring or heating in an open vessel.[6]

-

Use spark-proof tools and equipment, and ensure containers are grounded/bonded during transfers to prevent static discharge.[6][11]

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

-

-

Storage:

Emergency Procedures

Preparedness is key to mitigating the consequences of a chemical incident. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

| Exposure Route | First-Aid Protocol |